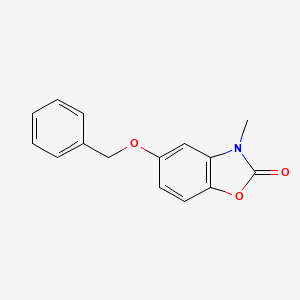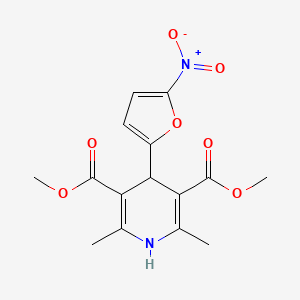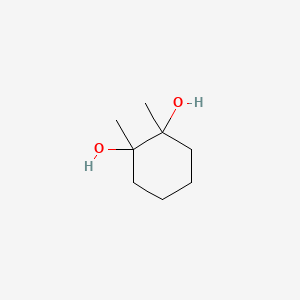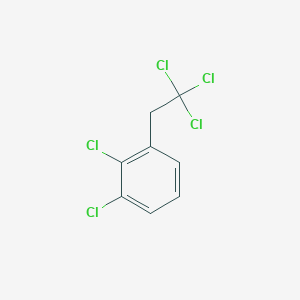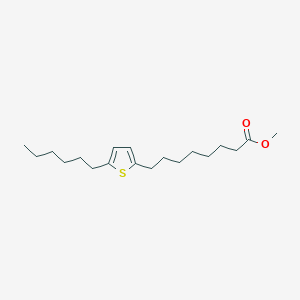
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by a thiophene ring substituted with a hexyl group and an octanoic acid esterified with a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester typically involves the esterification of 2-Thiopheneoctanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydrogen atoms on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated thiophenes or other substituted derivatives.
科学的研究の応用
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate biological pathways and exert specific effects on cellular functions.
類似化合物との比較
Similar Compounds
- Methyl 9,12-epithio-9,11-octadecanoate
- Methyl 5-hexylthiophene-2-octanoate
- Methyl 8-(5-hexyl-2-thienyl)octanoate
Uniqueness
2-Thiopheneoctanoic acid, 5-hexyl-, methyl ester is unique due to its specific substitution pattern on the thiophene ring and the presence of a long alkyl chain. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
54233-03-3 |
|---|---|
分子式 |
C19H32O2S |
分子量 |
324.5 g/mol |
IUPAC名 |
methyl 8-(5-hexylthiophen-2-yl)octanoate |
InChI |
InChI=1S/C19H32O2S/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
InChIキー |
VQKNKWUMAKMKRX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=CC=C(S1)CCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




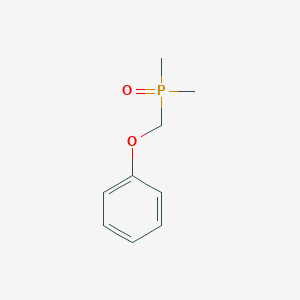

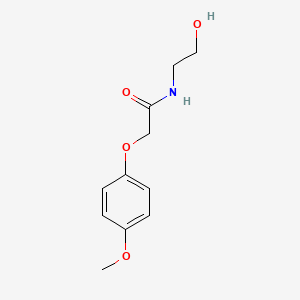
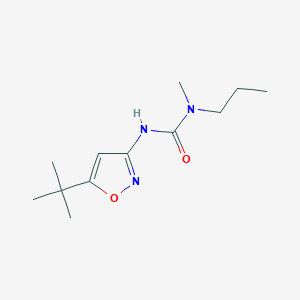
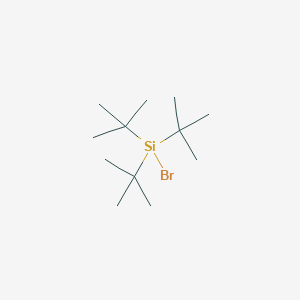
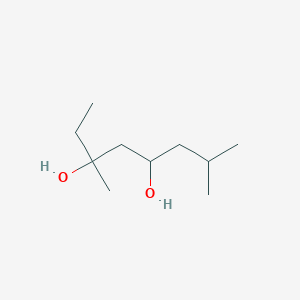

![Diethenyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14644692.png)
